(R)-Mabuterol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56707-26-7 |
|---|---|
Molecular Formula |
C13H18ClF3N2O |
Molecular Weight |
310.74 g/mol |
IUPAC Name |
(1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m0/s1 |
InChI Key |
JSJCTEKTBOKRST-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |
Origin of Product |
United States |
The Pivotal Role of Stereoisomerism in Drug Efficacy and Research
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is a fundamental concept in pharmacology. slideshare.netchiralpedia.com Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. slideshare.netresearchgate.net These enantiomers, despite their structural similarities, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties within the body. researchgate.netwashington.edu This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. researchgate.netwashington.edu
The case of the well-known β2-agonist albuterol illustrates this principle effectively. Racemic albuterol is a mixture of two stereoisomers: (R)-albuterol, which is responsible for the desired bronchodilator effects, and (S)-albuterol, which is not only inactive as a bronchodilator but has been suggested to potentially contribute to adverse effects. nih.gov This highlights the critical importance of studying individual enantiomers to develop safer and more effective therapeutic agents. slideshare.netwashington.edu The investigation of single-enantiomer drugs can lead to improved therapeutic outcomes and a reduction in undesirable side effects. researchgate.net
A Look at R Mabuterol: a Chiral Adrenergic Agonist in Preclinical Research
(R)-Mabuterol is the (R)-enantiomer of the selective β2-adrenergic receptor agonist, mabuterol (B30384). targetmol.comtargetmol.cn Adrenergic agonists are substances that stimulate the adrenergic receptors of the sympathetic nervous system. Mabuterol, as a β2-adrenergic agonist, primarily targets β2-receptors, which are prevalent in the smooth muscle of the airways. ontosight.ai Stimulation of these receptors leads to muscle relaxation and bronchodilation. ontosight.ai
Preclinical studies have consistently demonstrated that the (R)-enantiomer of mabuterol is the more potent of the two stereoisomers. ncats.io Research has shown that the (R)-enantiomer exhibits a higher binding affinity for the β2-receptor compared to its (S)-counterpart. vulcanchem.com Furthermore, pharmacokinetic studies in rats have revealed significant differences between the two enantiomers. Following oral administration of racemic mabuterol, the area under the plasma concentration-time curve (AUC) for this compound was significantly higher, and its half-life was longer than that of (S)-mabuterol, indicating stereoselective metabolism. nih.gov
In preclinical models, mabuterol has been shown to act as a bronchodilator. ncats.io Studies in guinea pig tracheal preparations indicated that L-Mabuterol hydrochloride (the (R)-enantiomer) was significantly more potent than salbutamol (B1663637) in reversing induced bronchoconstriction. vulcanchem.com Additionally, preclinical research has explored the potential of mabuterol in other areas, such as its effects on muscle tissue. vulcanchem.com Mabuterol has also been found to inhibit the proliferation of rat aortic smooth muscle cells (ASMCs) and suppress the increase of intracellular calcium induced by platelet-derived growth factor-BB (PDGF-BB). medchemexpress.com
Interactive Table: Preclinical Pharmacokinetic Parameters of (R)- and (S)-Mabuterol in Rats
| Parameter | This compound | (S)-Mabuterol |
| Cmax (ng/mL) | 266.8 | 277.9 |
| tmax (h) | 5.3 | 5.7 |
| AUC (0-inf) (ng h/mL) | 5938.9 | 4446.1 |
| t1/2 (h) | 14.5 | 9.6 |
| Data from a study in rats after a single oral dose of racemic mabuterol. nih.gov |
The Current Research Horizon and Uncharted Territories for R Mabuterol
Molecular Mechanisms of Adrenergic Receptor Interaction
This compound is the R-enantiomer of Mabuterol, a long-acting and selective β2-adrenergic receptor (β2-AR) agonist. ncats.iomsesupplies.com Its pharmacological activity is primarily defined by its interaction with the β2-adrenergic receptor, leading to a cascade of intracellular events that ultimately result in smooth muscle relaxation, particularly in the airways. wikipedia.orgontosight.ai
Detailed Analysis of β2-Adrenergic Receptor Agonism
As a β2-AR agonist, this compound selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. wikipedia.orgnih.gov This interaction is the critical first step in its mechanism of action. The activation of the β2-AR by an agonist like this compound initiates a conformational change in the receptor, which allows it to couple with and activate a stimulatory G-protein (Gs). mdpi.com Studies have indicated that the (R)-enantiomer of mabuterol is more potent than the (S)-enantiomer. msesupplies.com
Modulation of Adenylyl Cyclase Activity and Downstream Signaling Pathways
The activation of the Gs protein by the this compound-β2-AR complex leads to the stimulation of the enzyme adenylyl cyclase. ncats.iomdpi.combiocompare.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. wikipedia.orgnih.gov The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). wikipedia.orgmdpi.com PKA, in turn, phosphorylates various intracellular proteins, which leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, while activating myosin light-chain phosphatase. wikipedia.org This cascade of events ultimately results in the relaxation of airway smooth muscle and bronchodilation. wikipedia.org
The signaling pathway of β2-AR agonists is complex and can involve other effectors beyond the canonical Gs-adenylyl cyclase-cAMP-PKA axis. For instance, G protein-coupled receptors like the β2-AR can also signal through Gβγ subunits, which can activate pathways such as the phosphoinositide 3-kinase (PI3K)-AKT pathway. physiology.org Furthermore, cAMP itself can act on other targets besides PKA, including the exchange protein activated by cAMP (Epac) and cyclic nucleotide-gated ion channels. physiology.orggenome.jp
Investigation of Calcium Channel Regulation Mechanisms
This compound's mechanism of action also involves the regulation of calcium channels. ncats.iobiocompare.com The activation of β2-adrenergic receptors can lead to the opening of large-conductance calcium-activated potassium channels, which contributes to the hyperpolarization of airway smooth muscle cells and subsequent relaxation. wikipedia.org Furthermore, studies have shown that mabuterol can suppress the increase of intracellular calcium induced by platelet-derived growth factor BB (PDGF-BB) in airway smooth muscle cells. medchemexpress.commedchemexpress.com Specifically, mabuterol has been observed to inhibit the acetylcholine-induced increase in intracellular Ca2+ levels in guinea pig airway smooth muscle cells in a concentration-dependent manner. nih.gov This inhibitory effect on intracellular calcium mobilization is a key component of its bronchodilatory action. nih.govnih.gov
Voltage-gated calcium channels (VGCCs) are crucial for controlling calcium influx in excitable cells. guidetopharmacology.orgnih.gov The regulation of these channels is a critical aspect of smooth muscle contractility. While the direct interaction of this compound with specific VGCC subtypes is not fully elucidated, its ability to modulate intracellular calcium levels suggests an indirect regulatory role. nih.gov
Receptor Binding Kinetics and Affinity Studies of this compound
The efficacy of a ligand is determined by its binding affinity and kinetics at the receptor. Affinity, often expressed as the dissociation constant (Kd), reflects the concentration of the ligand required to occupy half of the receptors at equilibrium. umich.edu A lower Kd value indicates a higher binding affinity. vanderbilt.edu Binding kinetics, which include the association rate constant (k_on_) and the dissociation rate constant (k_off_), describe how quickly a ligand binds to and dissociates from its receptor. nih.gov
Table 1: Key Parameters in Receptor Binding Studies
| Parameter | Description | Significance |
| K_d (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A measure of binding affinity; a lower K_d_ indicates higher affinity. |
| k_on_ (Association Rate Constant) | The rate at which a ligand binds to its receptor. | Influences the speed of onset of the drug's effect. |
| k_off_ (Dissociation Rate Constant) | The rate at which a ligand dissociates from its receptor. | A primary determinant of the duration of action. |
| Affinity | The strength of the interaction between a ligand and its receptor. | Determines the potency of the drug. |
| Stoichiometry | The number of ligand molecules that can bind to a single receptor. | Defines the molecular ratio of the ligand-receptor complex. |
| Cooperativity | The phenomenon where the binding of one ligand molecule influences the binding of subsequent molecules. | Can be positive (enhancing subsequent binding) or negative (inhibiting subsequent binding). |
This table is generated based on general principles of receptor pharmacology and is not specific to this compound due to a lack of specific data in the search results.
Exploration of β1-Adrenergic Receptor Antagonism at Elevated Concentrations
While Mabuterol is a selective β2-AR agonist, at higher concentrations, it can exhibit antagonistic effects at β1-adrenergic receptors (β1-AR). ncats.io In isolated, blood-perfused right atria of dogs, mabuterol at concentrations of 1 μM and higher has been shown to act as a β1-AR antagonist. caymanchem.com This finding is significant as β1-adrenergic receptors are primarily located in the heart, and their stimulation leads to an increase in heart rate and contractility. nih.gov The antagonistic effect of a metabolite of mabuterol, M-1, on the positive inotropic action induced by isoprenaline further supports this observation. nih.gov This dual activity, agonism at β2-receptors and antagonism at β1-receptors at high concentrations, suggests a complex pharmacological profile.
In Vitro Pharmacological Profiling of this compound
The in vitro pharmacological profile of mabuterol has been characterized in various studies. It has been shown to induce the relaxation of isolated tracheal muscle in guinea pigs and inhibit bronchoconstriction in a guinea pig model of experimental asthma. caymanchem.com These effects are indicative of its potent bronchodilatory properties. The effects of mabuterol on blood pressure and heart rate in rats, cats, and dogs are reversed by the selective β2-AR antagonist ICI 118551, confirming its action at β2-ARs. caymanchem.com
Furthermore, in vitro studies on rat airway smooth muscle cells (ASMCs) have demonstrated that mabuterol can inhibit cell proliferation induced by PDGF-BB. medchemexpress.commedchemexpress.com This anti-proliferative effect is associated with the regulation of intracellular calcium and mitochondrial fission/fusion processes. nih.gov
Table 2: Summary of In Vitro Pharmacological Effects of Mabuterol
| Effect | Model System | Key Findings | Reference |
| Bronchodilation | Isolated guinea pig tracheal muscle | Induces relaxation | caymanchem.com |
| Inhibition of Bronchoconstriction | Guinea pig model of experimental asthma | Inhibits bronchoconstriction | caymanchem.com |
| Cardiovascular Effects | Rats, cats, and dogs | Decreases blood pressure and increases heart rate (reversed by β2-antagonist) | caymanchem.com |
| β1-Adrenergic Antagonism | Isolated dog right atria | Acts as a β1-AR antagonist at concentrations ≥1 μM | caymanchem.com |
| Inhibition of Cell Proliferation | Rat airway smooth muscle cells (ASMCs) | Inhibits PDGF-BB-induced proliferation | medchemexpress.commedchemexpress.com |
| Regulation of Intracellular Calcium | Guinea pig airway smooth muscle cells | Suppresses acetylcholine-induced increase in intracellular Ca2+ | nih.gov |
Studies on Isolated Organ and Tissue Preparations
The effects of mabuterol have been evaluated on various isolated organ and tissue preparations to characterize its pharmacological activity, particularly its bronchodilator and cardiovascular effects. In studies using isolated guinea pig tracheal preparations, mabuterol has demonstrated potent relaxant activity on histamine-induced contractions. nih.govjst.go.jp This relaxation effect is indicative of its bronchodilatory potential. The activity of mabuterol on tracheal muscle is blocked by the β2-selective antagonist ICI 118,551, confirming its action via β2-adrenoceptors. nih.gov
In comparison to other β-agonists, the relaxing potency of mabuterol on the guinea pig trachea was found to be significant. jst.go.jp Organ bath studies are a standard method for investigating the contractility of smooth muscles, such as those found in the trachea, and are crucial for evaluating the direct effects of bronchodilator agents. nih.govreprocell.com
Regarding cardiovascular tissues, the effects of mabuterol have been investigated on isolated atria. In isolated guinea pig atria, which are rich in β1-adrenoceptors, mabuterol demonstrated a positive chronotropic effect. jst.go.jp Further studies on the isolated, blood-perfused right atrium of the dog showed that mabuterol produces weak positive chronotropic and inotropic effects by activating β2-adrenoceptors. nih.gov However, at higher concentrations, it exhibited a non-selective blocking effect on both β1- and β2-adrenoceptors. nih.gov The positive chronotropic and inotropic responses to mabuterol were dose-dependently inhibited by a selective β2-adrenoceptor antagonist. nih.gov
The selectivity of mabuterol for tracheal muscle over atrial tissue has been a key area of investigation. The ratio of its effect on the trachea versus the atria provides an index of its β2-selectivity. jst.go.jp
Cellular Assays for Signaling Pathway Activation (e.g., cAMP accumulation)
The mechanism of action of this compound, like other β2-adrenergic agonists, involves the activation of intracellular signaling pathways, with the accumulation of cyclic adenosine monophosphate (cAMP) being a primary event. wikipedia.orgwikipedia.org Activation of β2-adrenergic receptors stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. drugcentral.orgmedchemexpress.com This increase in intracellular cAMP levels is a crucial second messenger in mediating the physiological responses to β2-agonists. wikipedia.org
In the context of airway smooth muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA). wikipedia.orgwikipedia.org PKA then phosphorylates several target proteins, which results in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. wikipedia.org This cascade of events ultimately leads to the relaxation of airway smooth muscle cells and bronchodilation. wikipedia.orgdrugcentral.org
Cellular assays are employed to quantify the accumulation of cAMP in response to β2-agonist stimulation. promega.co.uk For instance, studies using cell lines expressing β2-adrenergic receptors measure the increase in cAMP concentration following exposure to the agonist. google.com In studies on a neuronal cell line, the long-acting β2-agonist salmeterol (B1361061) was shown to mediate cAMP accumulation. google.com Similarly, research on C2C12 myoblast cells demonstrated that β-agonists like clenbuterol (B1669167), salbutamol (B1663637), cimaterol (B1669034), and ractopamine (B1197949) induce a significant increase in intracellular cAMP concentration. nih.govresearchgate.net
Furthermore, the activation of β-adrenergic receptors and subsequent cAMP production can influence the expression of various genes. For example, in human bronchial epithelial cells, β2-agonist treatment can induce the production of cytokines like IL-6, a process that can be mimicked by direct elevation of cAMP with forskolin. nih.gov This highlights the central role of the cAMP signaling pathway in the diverse effects of β2-agonists.
Investigation of Muscle Cell Proliferation and Differentiation Modulation
The influence of β-adrenergic agonists on skeletal muscle cell proliferation and differentiation is a significant area of preclinical research. Studies utilizing in vitro models, such as the C2C12 mouse myoblast cell line, have provided insights into how these compounds can modulate myogenesis. nih.govresearchgate.net Myogenesis is a complex process involving the proliferation of myoblasts, followed by their differentiation and fusion into multinucleated myotubes, the precursors of muscle fibers. nih.gov
Research has shown that certain β-agonists can enhance muscle cell growth and viability during the proliferation phase. nih.govresearchgate.net For example, compounds like clenbuterol, salbutamol, cimaterol, and ractopamine have been observed to promote the attachment and proliferation of C2C12 cells. nih.gov This proliferative effect is often associated with an increase in intracellular cAMP levels. nih.govresearchgate.net
Conversely, the effects on differentiation can be more complex. While some β-agonists may promote proliferation, they might concurrently inhibit or delay the differentiation process. nih.govresearchgate.net For instance, salbutamol and cimaterol have been shown to decrease the formation of myotubes during the differentiation stage of C2C12 cells. nih.govresearchgate.net This modulation of differentiation is often assessed by examining the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin, as well as structural proteins like myosin heavy chain (MyHC). nih.govejast.org
Mechanistic Studies on Neuroimmunomodulatory Effects (e.g., cytokine production)
Recent research has shed light on the neuroimmunomodulatory effects of β-adrenergic agonists, including mabuterol, particularly in the context of inflammation. These compounds can influence the production of cytokines, which are key signaling molecules in the immune system. nih.gov
In a mouse model of systemic inflammation induced by lipopolysaccharide (LPS), mabuterol demonstrated anti-inflammatory properties. nih.gov Specifically, it was found to attenuate the LPS-induced expression of multiple pro-inflammatory proteins in both the plasma and the hippocampus. nih.gov This suggests that mabuterol can exert its immunomodulatory effects in both the periphery and the central nervous system.
A key finding from these studies is the ability of mabuterol to robustly induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the plasma. nih.gov IL-10 plays a crucial role in suppressing inflammatory responses. In contrast, the β-blocker propranolol (B1214883) showed opposite effects, potentiating the levels of certain pro-inflammatory chemokines and suppressing IL-10. nih.gov
The modulation of cytokine production by β2-agonists is not limited to anti-inflammatory effects. In human bronchial epithelial cells, for example, the β2-agonist salmeterol has been shown to induce the production of Interleukin-6 (IL-6), a cytokine with pleiotropic effects that can be pro-inflammatory in certain contexts. nih.gov This induction appears to be mediated through the cAMP signaling pathway. nih.gov Airway smooth muscle cells themselves are also capable of producing inflammatory cytokines, contributing to airway inflammation and remodeling. spandidos-publications.commdpi.com
These findings indicate that β-adrenergic agonists like this compound can have complex effects on the immune system, capable of both suppressing and, in some cellular contexts, potentially promoting the release of different cytokines.
In Vivo Pharmacological Effects in Animal Models
Respiratory System Pharmacology and Bronchodilator Effects
In vivo animal models are essential for evaluating the bronchodilator efficacy of compounds like this compound. nih.gov The guinea pig is a commonly used species for these studies due to the similar airway pharmacology to humans. frontiersin.org One established method is the histamine-induced bronchoconstriction model in anesthetized guinea pigs. frontiersin.org In this model, a bronchoconstrictor agent like histamine (B1213489) is administered, and the ability of the test compound to prevent or reverse the resulting increase in airway resistance is measured. frontiersin.org
Studies have shown that mabuterol possesses a potent bronchodilating effect. jst.go.jp Its efficacy in antagonizing induced bronchospasm has been demonstrated in vivo. nih.gov The effects of bronchodilators can be assessed by measuring changes in respiratory parameters such as respiratory frequency and amplitude, or more directly through measurements of airway resistance and lung compliance. frontiersin.org
The route of administration in these animal models can vary, including intravenous, oral, and aerosol inhalation, to mimic different clinical scenarios. nih.gov Comparisons of these routes have shown that the bronchodilator effects can be correlated between different animal models, such as guinea pigs and dogs, for intravenous and oral administration. nih.gov
Metabolites of mabuterol have also been tested for their pharmacological effects. In rats, the primary metabolite, M-1 (resulting from the hydroxylation of the tert-butyl group), was found to have effects on airway resistance, although its potency was lower than that of the parent compound, mabuterol. nih.gov
Cardiovascular System Pharmacology in Non-Human Species
The cardiovascular effects of mabuterol have been investigated in several non-human species, including cats, rats, and dogs, to characterize its impact on heart rate and blood pressure. researchgate.nettandfonline.com In vivo studies have shown that the administration of mabuterol can lead to a dose-dependent reduction in blood pressure and an increase in heart rate in these species. researchgate.nettandfonline.com These effects are characteristic of β2-adrenoceptor agonists, which cause vasodilation (leading to decreased blood pressure) and can have a stimulatory effect on the heart. wikipedia.orgcvphysiology.com
However, the cardiovascular response to mabuterol can be complex. At higher doses, a reduction in heart rate has been observed. researchgate.nettandfonline.com This biphasic response has also been noted in studies on isolated dog atria, where higher concentrations of mabuterol induced negative chronotropic effects following an initial positive response. nih.gov
In comparative studies, the effect of mabuterol on blood pressure in dogs was found to be significantly less pronounced than that of isoprenaline, a non-selective β-agonist. nih.gov This suggests a degree of selectivity for the β2-adrenoceptors in the vasculature over the β1-adrenoceptors in the heart. cvphysiology.com
The metabolite M-1 of mabuterol also exhibited cardiovascular activity, affecting blood pressure and heart rate, but its effects were less potent than those of mabuterol itself. nih.gov Non-human primates are also utilized in cardiovascular research, sometimes exhibiting naturally occurring hypertension, which can be a useful model for studying the effects of vasoactive drugs. nih.govnih.gov
Central Nervous System Activity and Behavioral Effects
Preclinical investigations into the racemate of mabuterol (a mixture of R and S enantiomers) provide foundational insights into its potential central nervous system (CNS) effects. Studies in animal models have revealed that mabuterol can modulate various behavioral parameters.
Observed behavioral changes following administration of racemic mabuterol include an increased response to touch, alongside a reduction in spontaneous movement. nih.gov At higher concentrations, ptosis (drooping of the upper eyelid) has been noted. nih.gov Furthermore, research indicates that racemic mabuterol can prolong sleeping time induced by hexobarbital, although this effect did not appear to be dose-dependent. nih.gov
Motor coordination and muscle function tests in mice showed that racemic mabuterol depressed reactive movement in the rotarod test, the traction test, and the inclined plane test. nih.gov In terms of sensory effects, an analgesic activity was identified in the acetic acid writhing test, but not in a test for bradykinin-induced pain. nih.gov No anticonvulsant properties were observed. nih.gov Electrophysiological studies in rabbits showed that intravenous administration of racemic mabuterol could produce changes in the spontaneous electroencephalogram (EEG), specifically a synchronization of cortical activity associated with sedation. nih.gov
Table 1: Summary of Preclinical Behavioral and CNS Effects of Racemic Mabuterol
| Parameter | Observed Effect | Reference |
|---|---|---|
| Spontaneous Movement | Decreased | nih.gov |
| Touch Response | Increased | nih.gov |
| Motor Coordination (Rotarod Test) | Depressed | nih.gov |
| Muscle Strength (Traction Test) | Depressed | nih.gov |
| Hexobarbital-Induced Sleeping Time | Prolonged | nih.gov |
| Spontaneous EEG | Synchronization of cortical activity | nih.gov |
Influence on Skeletal Muscle Physiology and Anabolic Responses
This compound is a β2-adrenergic receptor agonist. This class of compounds is well-documented for its ability to induce anabolic responses in skeletal muscle, leading to an increase in muscle mass and a decrease in body fat. physiology.orgsci-hub.se The (R)-enantiomer of mabuterol has been reported to be significantly more potent than the racemate in its pharmacological activity on smooth muscle, suggesting its primary role in the effects of the racemic mixture. researchgate.net
The anabolic effects of β2-agonists are believed to be mediated primarily through the activation of the cAMP-protein kinase A (PKA) signaling pathway within muscle cells. physiology.org This activation initiates a cascade of events that ultimately stimulates muscle protein synthesis and can lead to hypertrophy of muscle fibers. physiology.orgsci-hub.se The stimulation of β2-adrenoceptors plays a regulatory role in muscle growth, development, and repair. physiology.org
Preclinical studies with racemic mabuterol have demonstrated direct effects on striated muscle function. Specifically, it was shown to depress the incomplete tetanic contraction of the cat soleus muscle, an effect for which it was approximately 10.2 times more potent than the reference β-agonist, isoprenaline. nih.gov However, it did not affect contractions of the diaphragm or gastrocnemius muscle that were induced by electrical stimulation. nih.gov This suggests a degree of muscle-fiber-type selectivity in its action. The anabolic properties of β-agonists are seen as a potential way to attenuate muscle wasting associated with various conditions. physiology.org
Table 2: Relative Potency of Racemic Mabuterol on Muscle and Cardiovascular Parameters Compared to Isoprenaline
| Parameter | Equipotent Dose Ratio (Mabuterol:Isoprenaline) | Reference |
|---|---|---|
| Depression of Incomplete Tetanic Contraction (Cat Soleus Muscle) | 10.2 | nih.gov |
| Hypotensive Effect | 30 | nih.gov |
| Tachycardia | 133 | nih.gov |
Impact on Carbohydrate and Lipid Metabolism Parameters
β2-adrenergic receptor stimulation is known to have significant effects on whole-body metabolism, particularly concerning the mobilization of carbohydrates and lipids. Preclinical studies investigating racemic mabuterol have confirmed its influence on these metabolic parameters.
Research has shown that racemic mabuterol leads to an increase in the plasma levels of glucose, lactic acid, and free fatty acids. nih.gov These effects are characteristic of β2-agonist activity, which promotes glycogenolysis in the liver and muscle (releasing glucose) and lipolysis in adipose tissue (releasing free fatty acids). The increase in lactic acid is a subsequent result of enhanced glycolysis.
The metabolic potency of racemic mabuterol has been quantified relative to isoprenaline. For the effect of increasing plasma glucose, mabuterol was found to be 2.07 times more potent. nih.gov For elevating plasma lactic acid, it was 4.64 times more potent, and for increasing plasma free fatty acids, it was 3.21 times more potent. nih.gov In the same study, racemic mabuterol did not cause any notable change in the glycogen (B147801) content of the myocardium. nih.gov
Table 3: Relative Potency of Racemic Mabuterol on Metabolic Parameters Compared to Isoprenaline
| Metabolic Parameter (Plasma) | Equipotent Dose Ratio (Mabuterol:Isoprenaline) | Reference |
|---|---|---|
| Glucose Increase | 2.07 | nih.gov |
| Lactic Acid Increase | 4.64 | nih.gov |
| Free Fatty Acids Increase | 3.21 | nih.gov |
Pharmacokinetic and Metabolic Research of R Mabuterol in Preclinical Models
Enantioselective Pharmacokinetics in Animal Models
Studies in animal models, particularly rats, have demonstrated significant differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers of Mabuterol (B30384), highlighting the importance of stereoselectivity in its disposition. nih.gov
Following oral administration of racemic mabuterol to rats, both the (R)- and (S)-enantiomers are absorbed slowly. nih.gov A study involving the administration of a 10 mg/kg dose of mabuterol racemate to six rats showed that the peak plasma concentrations (Cmax) for (R)-Mabuterol and (S)-Mabuterol were reached at 5.3 and 5.7 hours, respectively. nih.gov The mean Cmax was 266.8 ng/mL for this compound and 277.9 ng/mL for (S)-Mabuterol, indicating comparable peak concentrations. nih.gov The enantioselective differences become more pronounced in the metabolism and elimination phases. nih.gov
Significant enantioselective pharmacokinetics are observed in the metabolism phase of mabuterol. nih.gov The systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), was markedly higher for the (R)-enantiomer. nih.govcapes.gov.br The AUC(0-infinity) for this compound was 5,938.9 ng·h/mL, significantly greater than the 4,446.1 ng·h/mL observed for (S)-Mabuterol. nih.govcapes.gov.br
Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Mabuterol in Rats Data from a study involving oral administration of 10 mg/kg racemic mabuterol. nih.govcapes.gov.br
| Parameter | This compound | (S)-Mabuterol |
| Cmax (ng/mL) | 266.8 | 277.9 |
| tmax (h) | 5.3 | 5.7 |
| AUC(0-infinity) (ng·h/mL) | 5,938.9 | 4,446.1 |
| Half-Life (t½) (h) | 14.5 | 9.6 |
Comprehensive Metabolite Identification and Structural Elucidation
The biotransformation of mabuterol has been investigated in preclinical models, revealing several key metabolic pathways and identifying multiple metabolites.
The primary route of metabolism for mabuterol in rats is through oxidative deamination. nih.gov This pathway involves the enzymatic removal of the amine group, leading to a cascade of subsequent metabolic transformations. nih.gov This process is a common metabolic route for many compounds containing an ethanolamine (B43304) side chain. nih.govvulcanchem.com
Studies utilizing thin-layer chromatography and mass spectroscopy have successfully identified unchanged mabuterol and six primary metabolites in the urine of rats. nih.gov These metabolites result from the initial oxidative deamination and subsequent modifications. nih.gov
Table 2: Identified Urinary Metabolites of Mabuterol in Rats nih.govvulcanchem.com
| Metabolite | Structural Modification |
| M-1 | Hydroxylation of the tert-butyl group |
| M-2 | Glycol derivative |
| M-3 | Mandelic acid derivative |
| M-4 | Aldehyde intermediate |
| M-5 | Benzoic acid derivative |
| M-6 | Hippuric acid conjugate |
The identified metabolites have been assessed for their pharmacological activity. nih.gov Among the six characterized metabolites, only M-1, the hydroxylated form of the tert-butyl group, demonstrated pharmacological effects on airway resistance, blood pressure, and heart rate in preclinical tests. nih.gov However, the selective β2-stimulating effect of M-1 was found to be 2 to 10 times lower than that of the parent compound, mabuterol. nih.gov Notably, the M-1 metabolite was also found to antagonize the positive inotropic action induced by isoprenaline. nih.gov The other identified metabolites (M-2, M-3, M-4, M-5, and M-6) showed no significant pharmacological activity. nih.gov
In Vitro Metabolism Studies
In vitro metabolic studies are fundamental in drug discovery and development, providing critical insights into the biotransformation pathways, metabolic stability, and potential for drug-drug interactions of a new chemical entity. These studies typically utilize subcellular fractions, such as liver microsomes, or intact cellular systems, like hepatocytes, from various preclinical species and humans to predict the metabolic fate in vivo. nih.govnih.gov For this compound, a selective β2 adrenoreceptor agonist, understanding its metabolic profile is essential. wikipedia.org While specific data on the (R)-enantiomer is limited, research on racemic mabuterol and structurally analogous compounds provides a foundation for assessing its metabolic characteristics.
The liver is the primary site of drug metabolism, facilitated by a host of enzymes. ijmrhs.com In vitro systems like liver microsomes and hepatocytes are standard models for evaluating this process. nih.gov Liver microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netthermofisher.com They are widely used to investigate oxidative metabolic pathways. srce.hr Hepatocytes, being intact liver cells, offer a more comprehensive model as they contain the full spectrum of both Phase I and Phase II metabolic enzymes and transport proteins, allowing for a more complete picture of metabolic clearance. dls.comnih.gov
For compounds structurally related to mabuterol, metabolism in human liver microsomes (HLMs) has been shown to be dependent on the cofactor NADPH, which is characteristic of CYP-mediated oxidative reactions. rsc.orgnih.gov Studies on the closely related β2-agonist, trantinterol, revealed the formation of several metabolites in HLMs, primarily resulting from hydroxylation reactions. rsc.orgresearchgate.net The main metabolic transformations identified were N-oxidation of the aromatic amine group (to form a hydroxylamine (B1172632) metabolite) and hydroxylation of the tert-butyl group. researchgate.netrsc.org Given the structural similarities, it is hypothesized that this compound undergoes similar Phase I biotransformations in both human and animal liver microsomal systems.
Further metabolism via Phase II conjugation reactions, such as glucuronidation, is also a likely pathway for this compound and its Phase I metabolites. While microsomes can be used to study glucuronidation with the addition of cofactors like UDPGA and pore-forming agents, hepatocytes are generally considered the gold standard for investigating both Phase I and subsequent Phase II metabolic pathways. thermofisher.comdls.com Studies on other β-agonists like clenbuterol (B1669167) have identified glucuronic acid N-conjugation as a metabolic route. acs.org
Identifying the specific enzymes responsible for a drug's metabolism, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism. bienta.net The major human CYP isoforms responsible for the metabolism of most drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. bienta.netguidetopharmacology.org
While direct reaction phenotyping studies for this compound are not extensively documented, detailed research on the structurally analogous compound trantinterol provides significant insight. rsc.orgresearchgate.net These studies utilized a combination of chemical inhibition assays in human liver microsomes and metabolism assays with a panel of recombinant human CYP enzymes. researchgate.netrsc.org
The findings for trantinterol strongly suggest that its oxidative metabolism is mediated by multiple CYP isoforms. researchgate.netrsc.org The formation of the hydroxylamine metabolite was catalyzed primarily by CYP2C19 and CYP3A4, with minor contributions from CYP2D6 and CYP2E1. researchgate.net The hydroxylation of the tert-butyl group was predominantly carried out by CYP3A4, with smaller roles for CYP2C19 and CYP2D6. researchgate.netrsc.org Based on these results, it is concluded that CYP3A4 and CYP2C19 are the major enzymes responsible for the Phase I metabolism of this class of compounds. researchgate.net Other biotransformation enzymes, such as UDP-glucuronosyltransferases (UGTs), are likely involved in subsequent Phase II conjugation of the parent compound or its hydroxylated metabolites. thermofisher.com
Table 1: Putative Cytochrome P450 Enzymes Involved in the Metabolism of this compound, Based on Data from a Structurally Analogous Compound (Trantinterol)
| Enzyme | Putative Role in this compound Metabolism | Supporting Evidence (from Trantinterol) researchgate.netrsc.org |
|---|---|---|
| CYP3A4 | Major contributor to both N-oxidation and tert-butyl hydroxylation. | Predominant enzyme for tert-butyl hydroxylation; significant contributor to hydroxylamine formation. |
| CYP2C19 | Major contributor to N-oxidation; secondary role in tert-butyl hydroxylation. | Predominant enzyme for hydroxylamine formation; secondary contributor to tert-butyl hydroxylation. |
| CYP2D6 | Minor contributor to both N-oxidation and tert-butyl hydroxylation. | Contributed to the formation of both major metabolites to a lesser degree. |
| CYP2E1 | Minor contributor to N-oxidation. | Showed a small contribution to hydroxylamine formation. |
Metabolic stability assays measure the rate at which a compound is metabolized by in vitro systems like microsomes or hepatocytes. srce.hr The results are typically expressed as the in vitro half-life (t½) or intrinsic clearance (CLint), which are critical parameters used to predict the in vivo hepatic clearance of a drug. srce.hr These assays are often conducted by incubating the compound with the metabolic system (e.g., human liver microsomes) and measuring the rate of disappearance of the parent compound over time using LC-MS/MS. bienta.netd-nb.info
Reaction phenotyping confirms the contribution of individual enzyme isoforms to a compound's metabolism. xenotech.com This is commonly achieved by incubating the drug with a panel of recombinant cDNA-expressed CYP enzymes or by using selective chemical or antibody inhibitors in pooled human liver microsomes. bienta.netxenotech.com
For the mabuterol-like compound trantinterol, enzyme kinetic analyses were performed for the major contributing recombinant enzymes (CYP2C19, CYP2D6, and CYP3A4) to quantify their efficiency in forming the primary metabolites. researchgate.net The determination of kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) allows for a quantitative comparison of each enzyme's role. researchgate.net The results confirmed that CYP3A4 and CYP2C19 are the predominant isoforms responsible for trantinterol's biotransformation. researchgate.netrsc.org Such data are vital for building models that can predict how the drug will be cleared in a clinical setting and its potential for interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. medsafe.govt.nz
Table 2: Example Enzyme Kinetic Parameters for the Formation of Trantinterol Metabolites by Major CYP Isoforms This data, from a structurally similar compound, illustrates the type of information generated in reaction phenotyping studies.
| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |
| Hydroxylamine (M1) | CYP2C19 | 10.6 ± 1.2 | 16.8 ± 0.6 |
| Hydroxylamine (M1) | CYP3A4 | 20.9 ± 3.4 | 10.1 ± 0.7 |
| tert-butyl alcohol (M2) | CYP3A4 | 14.9 ± 2.1 | 21.2 ± 1.1 |
| tert-butyl alcohol (M2) | CYP2C19 | 43.7 ± 5.6 | 12.3 ± 0.8 |
| Data derived from a study on Trantinterol. researchgate.net |
Structure Activity Relationship Sar and Computational Modeling of R Mabuterol
Elucidation of Critical Structural Determinants for β2-Adrenergic Agonism
The activity of (R)-Mabuterol is dictated by key structural features that facilitate its binding to the β2-adrenergic receptor and initiate a cellular response. The molecule belongs to the aryloxypropanolamine class of β-blockers, which provides a foundational structure for its activity.
Key structural components essential for its β2-adrenergic agonism include:
Stereochemistry : The chirality of the molecule is crucial, with the (R)-enantiomer demonstrating significantly higher potency compared to its (S)-counterpart. This stereoselectivity is a common feature among adrenergic agonists and is a direct result of the specific three-dimensional arrangement of atoms required for optimal receptor binding.
Aromatic Ring System : The substituted aromatic ring is a primary point of interaction with the receptor. The nature and position of substituents on this ring influence the compound's electronic properties and its ability to form key interactions, such as hydrogen bonds and van der Waals forces, within the receptor's binding pocket.
Ethanolamine (B43304) Side Chain : This flexible side chain contains a hydroxyl group and a protonated amine, both of which are critical for anchoring the molecule within the binding site. The hydroxyl group often forms a hydrogen bond with specific serine residues, while the amine group engages in an ionic interaction with a conserved aspartic acid residue in the receptor. nih.gov
N-Alkyl Substituent : The size and nature of the substituent on the nitrogen atom are major determinants of selectivity for the β2-receptor over other adrenergic receptor subtypes. A bulky group in this position is often associated with enhanced β2-selectivity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These analyses are instrumental in rational drug design, allowing for the prediction of a compound's potency and other properties before synthesis. nih.govwindows.net
Predictive QSAR models are developed by compiling a dataset of structurally related compounds with known biological activities. For β2-agonists, this often involves measuring their binding affinity or functional potency. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a model that can predict the activity of new compounds based on their descriptors. windows.net
In the QSAR analysis of β2-agonists, several classes of molecular descriptors have been shown to be important in predicting biological responses. These descriptors quantify various aspects of the molecular structure that are critical for receptor interaction.
| Descriptor Category | Specific Descriptor Example | Relevance to β2-Adrenergic Agonism |
| Electronic | Partial Atomic Charges | Governs the strength of electrostatic interactions and hydrogen bonding with receptor residues. nih.gov |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent, influencing how well it fits into the binding pocket. ucsb.edu |
| Hydrophobic | LogP (Partition Coefficient) | Describes the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with the hydrophobic regions of the receptor. nih.gov |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |
These correlations from QSAR models provide valuable insights into the structural requirements for potent and selective β2-agonism, guiding the design of new therapeutic agents.
Computational Chemistry and Molecular Modeling Approaches
Computational techniques provide a powerful means to visualize and analyze the interactions between this compound and the β2-adrenergic receptor at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. nih.gov
Molecular docking is a computational method used to predict the preferred binding orientation of a ligand when it interacts with a receptor. researchgate.net In the case of this compound, docking simulations can place the molecule into the binding site of a β2-adrenergic receptor model, which is often based on a crystal structure. nih.govunivr.it These simulations have confirmed that the agonist molecules typically occupy the binding region between transmembrane helices III, V, VI, and VII. nih.gov Key interactions predicted by these models often include:
An ionic bond between the protonated amine of this compound and the side chain of a conserved aspartic acid residue (Asp113). nih.gov
Hydrogen bonds between the hydroxyl groups of the ligand and the side chains of conserved serine residues (Ser203, Ser207) in transmembrane helix V. nih.gov
These simulations help to rationalize the observed SAR and provide a structural basis for the higher affinity of the (R)-enantiomer.
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. plos.orgtandfonline.com MD simulations can reveal the conformational changes that occur in both the ligand and the receptor upon binding. frontiersin.orgacs.org For β2-agonists, these simulations have shown that agonist binding can induce subtle but significant movements in the transmembrane helices, leading to the activation of the receptor. tandfonline.comnih.gov These computational studies are crucial for understanding the mechanistic details of receptor activation and the allosteric communication within the receptor protein. nih.gov
Fragment-Based Drug Design and De Novo Design Principles Applied to Mabuterol (B30384) Scaffolds
The core structure of this compound, a selective β2 adrenoreceptor agonist, presents a valuable starting point for the application of modern computational drug design strategies, including fragment-based drug design (FBDD) and de novo design. wikipedia.org These approaches aim to explore novel chemical space and develop new compounds with potentially improved pharmacological profiles.
Fragment-based drug design operates on the principle of identifying small, low-complexity molecules, or "fragments," that bind to specific subpockets of a biological target. nih.gov These fragments, which typically have weak binding affinities on their own, can be subsequently grown, merged, or linked to create more potent and selective lead compounds. nih.govbu.edu This methodology offers an efficient way to sample chemical space and is often more successful in generating lead compounds with favorable physicochemical properties compared to high-throughput screening of large, complex molecules. nih.gov
In the context of the mabuterol scaffold, an FBDD approach would begin with the deconstruction of the this compound molecule into its constituent chemical fragments. The primary fragments of this compound can be identified as:
The substituted aromatic ring: 4-amino-3-chloro-5-(trifluoromethyl)phenyl group.
The ethanolamine side chain: 2-aminoethanol moiety.
The N-alkyl substituent: tert-butyl group.
Each of these fragments can be investigated for its interaction with the β2-adrenergic receptor. For instance, the substituted phenyl ring is crucial for establishing key interactions within the receptor's binding site. The ethanolamine portion, particularly the hydroxyl and amino groups, is known to form critical hydrogen bonds with specific residues in the receptor. The bulky tert-butyl group on the nitrogen atom plays a significant role in conferring selectivity for the β2 receptor over other adrenergic receptor subtypes.
Computational modeling, a key component of FBDD, can be employed to predict how these and other similar fragments might bind to the receptor. nih.gov Techniques such as molecular docking and molecular dynamics simulations can help in identifying "hot spots" within the binding site where fragments can bind with the highest affinity. bu.edu By screening a library of diverse fragments against the β2-adrenergic receptor, novel chemical moieties that can effectively occupy these pockets can be identified. These newly identified fragments can then be computationally linked or grown onto the existing mabuterol scaffold to generate novel candidate molecules.
De novo design takes this concept a step further by computationally generating entirely new molecular structures that are predicted to have high affinity and selectivity for the target receptor. youtube.com This process can be initiated from a single fragment placed within the binding site or by generating molecules to fit the shape and chemical environment of the active site from scratch. Algorithms for de novo design can explore a vast chemical space to propose novel scaffolds that may not be present in existing compound libraries. nih.gov
Applying de novo design to the mabuterol scaffold could involve using one of its core fragments, such as the substituted aromatic ring, as an anchor point within the β2-adrenergic receptor's binding site. The algorithm would then build upon this anchor, adding atoms and functional groups in a stepwise manner to optimize interactions with the surrounding amino acid residues. This approach has the potential to generate innovative molecular architectures that retain the key pharmacophoric features of this compound while possessing unique structural characteristics.
The table below outlines the key chemical fragments of this compound that could serve as starting points for FBDD and de novo design strategies.
| Fragment Name | Chemical Structure | Potential Role in Binding |
| 4-amino-3-chloro-5-(trifluoromethyl)phenyl | 4-amino-3-chloro-5-(trifluoromethyl)phenyl group | Forms key interactions with the binding site, likely involving hydrogen bonding from the amino group and halogen bonding from the chloro substituent. The trifluoromethyl group can influence electronic properties and binding affinity. |
| (R)-1-amino-2-ethanol | (R)-1-amino-2-ethanol moiety | The hydroxyl and amino groups are critical for forming hydrogen bonds with specific residues (e.g., serine) in the β2-adrenergic receptor, anchoring the ligand in the binding pocket. |
| tert-butyl | tert-butyl group | The bulky alkyl group provides steric hindrance that is crucial for selectivity towards the β2-adrenergic receptor over other subtypes like β1. |
The integration of fragment-based and de novo design principles offers a powerful strategy for the rational design of next-generation β2-adrenergic agonists based on the mabuterol scaffold. These computational methods can accelerate the discovery of novel compounds with potentially enhanced efficacy, selectivity, and pharmacokinetic properties.
Advanced Analytical Methodologies for the Detection and Quantification of R Mabuterol in Research Matrices
High-Sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the definitive identification and quantification of (R)-Mabuterol. nih.gov This technique is renowned for its high sensitivity and specificity, allowing for the detection of trace levels of the compound in complex biological samples such as urine, plasma, and tissue homogenates. nih.govglobalresearchonline.net
The development of a robust bioanalytical method using tandem mass spectrometry (LC-MS/MS) is a meticulous process that ensures reliable and reproducible results. researchgate.netjetir.org The process typically begins with an efficient sample preparation protocol to isolate this compound from the matrix and minimize interference. globalresearchonline.net Common preparation steps include enzymatic hydrolysis with β-glucuronidase to release conjugated forms of the analyte, followed by solid-phase extraction (SPE) for purification and concentration. nih.gov
Chromatographic separation is then performed, often using a C8 or C18 reversed-phase column, to resolve this compound from other matrix components before it enters the mass spectrometer. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring its characteristic product ions after collision-induced dissociation, a process that provides exceptional specificity. For accurate quantification, an isotopically labeled internal standard, such as Mabuterol-D9, is typically employed. nih.gov
Method validation is performed in accordance with international guidelines to demonstrate the method's fitness for purpose. nih.govnih.gov Key validation parameters include selectivity, linearity over a defined concentration range, accuracy, precision (repeatability and intra-laboratory reproducibility), and recovery. nih.gov
| Validation Parameter | Matrix | Result |
|---|---|---|
| Apparent Recovery | Urine, Liver, Muscle | 93.2–112.0% |
| Repeatability (RSDr) | Multiple Matrices | 3.1–7.1% |
| Intra-laboratory Reproducibility (RSDw) | Multiple Matrices | 4.1–8.2% |
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that offers significant advantages for the analysis of this compound. mdpi.comfrontiersin.org UPLC systems utilize smaller column particles, which provides faster analysis times and superior chromatographic resolution compared to conventional HPLC. mdpi.com
The QTOF mass analyzer provides high mass accuracy (typically within 5 ppm) and high resolving power, enabling the determination of the elemental composition of this compound and its metabolites. mdpi.com This capability is crucial for the unequivocal identification of the analyte in complex research matrices and for distinguishing it from potential isobaric interferences that may have the same nominal mass. frontiersin.org UPLC-QTOF-MS is particularly valuable in non-targeted screening studies to identify potential metabolites of this compound and to characterize its metabolic profile in various biological systems. mdpi.commdpi.com
| Feature | LC-MS/MS (Triple Quadrupole) | UPLC-QTOF-MS |
|---|---|---|
| Primary Application | Targeted Quantification | Screening, Identification, Confirmation |
| Mass Resolution | Low | High |
| Mass Accuracy | Low | High (typically <5 ppm) |
| Selectivity | High (via MRM) | Very High (via accurate mass) |
| Sensitivity | Very High | High |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique used for the confirmatory analysis of this compound. researchgate.net Due to the low volatility and polar nature of this compound, a chemical modification step known as derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govmdpi.com
A common and effective derivatization agent for β-agonists like this compound is methyl boronic acid (MBA). researchgate.net MBA reacts with the hydroxyl and amine functional groups of the mabuterol molecule to form a cyclic, less polar derivative. This derivative exhibits improved chromatographic behavior, allowing for better peak shape and resolution on GC columns. researchgate.net
The derivatization process must be carefully optimized to ensure a complete and reproducible reaction. researchgate.net This involves optimizing parameters such as the reaction time and temperature. Research has shown that the stability of the resulting methyl boronic derivatives can be limited; for instance, a marked loss of the mabuterol derivative may occur when stored at -20°C for several days, and stability at room temperature can be limited to a few hours. researchgate.net Therefore, it is critical that samples are analyzed by GC-MS as soon as possible after the derivatization step to ensure accurate results. researchgate.net
| Parameter | Observation/Recommendation |
|---|---|
| Reaction Optimization | Time and temperature must be optimized for complete derivatization. |
| Derivative Stability (-20°C) | A marked loss was observed for the mabuterol derivative after 3 days, stabilizing up to 7 days. |
| Derivative Stability (Room Temp) | Stability was progressively reduced; analysis should be performed as soon as possible. |
| Benefit | Allows for shorter GC columns and improved chromatographic resolution. |
Immunochemical Assays for Research Screening
For the rapid screening of a large number of research samples, immunochemical assays offer a cost-effective and high-throughput alternative to chromatographic methods. tandfonline.comresearchgate.net These assays are based on the highly specific recognition between an antibody and its target antigen, in this case, this compound. r-biopharm.com
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most widely used immunochemical format for detecting β-agonists. tandfonline.com For small molecules like this compound, a competitive ELISA format is typically employed. r-biopharm.comr-biopharm.com In this setup, a microtiter plate is coated with antibodies raised specifically against mabuterol. A known amount of enzyme-labeled mabuterol is then added to the sample. The this compound present in the research sample competes with the enzyme-labeled mabuterol for the limited number of antibody binding sites. A higher concentration of this compound in the sample results in less binding of the enzyme-labeled conjugate and, consequently, a weaker signal, which can be measured spectrophotometrically. r-biopharm.com
The development of a sensitive and specific ELISA requires the production of high-affinity monoclonal or polyclonal antibodies, which is a critical step. tandfonline.com A key performance characteristic of any ELISA is its cross-reactivity with structurally related compounds. Some ELISA tests are designed to be highly specific for one compound, while others are developed as broader screening tools that can detect a class of compounds (e.g., multiple β-agonists). r-biopharm.com It is important to note that while ELISA is an excellent tool for screening, any positive results should be confirmed using a more definitive technique like LC-MS/MS. r-biopharm.com
| Compound | Cross-Reactivity (%) |
|---|---|
| Clenbuterol (B1669167) | 100% |
| Bromobuterol | 100% |
| Mapenterol | 80% |
| Mabuterol | 70% |
| Cimbuterol | 60% |
Immunochromatographic Test Strip Development for Research Applications
The development of immunochromatographic test strips, also known as lateral flow immunoassays (LFIA), offers a rapid, user-friendly, and portable platform for the on-site screening of this compound in various research matrices. tandfonline.comencyclopedia.pubsigmaaldrich.com These single-use devices operate on the principle of antigen-antibody interactions and provide qualitative or semi-quantitative results typically within minutes. tandfonline.commdpi.com
The most common format for detecting small molecules like Mabuterol is the competitive assay. sigmaaldrich.com In this setup, a specific monoclonal antibody (mAb) against Mabuterol is conjugated to a label, most commonly colloidal gold nanoparticles, which provide a visible colorimetric signal. tandfonline.comnih.gov This conjugate is deposited onto a conjugate pad. The nitrocellulose membrane of the strip contains two immobilized lines: a test line (T-line) and a control line (C-line). tandfonline.com The T-line is coated with a Mabuterol-protein conjugate (an artificial antigen), while the C-line is coated with a secondary antibody (e.g., goat anti-mouse IgG). tandfonline.comresearchgate.net
When a sample solution is applied to the sample pad, it migrates along the strip via capillary action and rehydrates the gold-conjugated anti-Mabuterol mAb. sigmaaldrich.com If the sample is free of Mabuterol, the gold-conjugated mAb will bind to the Mabuterol-protein conjugate at the T-line, resulting in a visible colored line. If Mabuterol is present in the sample, it will compete with the immobilized Mabuterol-protein conjugate for the binding sites on the gold-conjugated mAb. nih.gov As the concentration of Mabuterol in the sample increases, fewer gold-conjugated antibodies are captured at the T-line, leading to a decrease in color intensity. A complete absence of the T-line indicates a high concentration of the analyte. The C-line should always appear, confirming the strip is functioning correctly. tandfonline.com
Research has led to the development of sensitive test strips for Mabuterol detection. For instance, an immunochromatographic assay using a specific monoclonal antibody was developed for the rapid detection of both mabuterol (MAB) and mapenterol (MAP) in pig urine. tandfonline.comresearchgate.net Under optimized conditions, this semi-quantitative test strip achieved cut-off limits of 10 ng/mL for both compounds, with results obtained within 5 minutes. tandfonline.comresearchgate.net To enhance sensitivity, other labels such as fluorescent nanoparticles have been employed, allowing for the ultrasensitive and simultaneous detection of multiple β-agonists, including Mabuterol. nih.gov
| Target Analytes | Matrix | Label | Cut-off Limit (ng/mL) | Assay Time (min) | Reference |
|---|---|---|---|---|---|
| Mabuterol (MAB), Mapenterol (MAP) | Pig Urine, PBS | Colloidal Gold | 10 | 5 | tandfonline.comresearchgate.net |
| Mabuterol and 6 other β-agonists | Pork Tissue | Fluorescent Nanoparticles | Not specified for individual compounds | ~8 | nih.gov |
Advanced Sample Preparation and Extraction Techniques
The accurate quantification of this compound in complex research matrices, such as biological fluids and tissues, necessitates effective sample preparation. nih.govthermofisher.com The primary goals of sample preparation are to remove interfering substances, concentrate the target analyte, and transfer it into a solvent compatible with the subsequent analytical instrument, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. websiteonline.cnnih.govmdpi.com Advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten preparation time compared to traditional methods. nih.gov
Solid Phase Extraction (SPE) and its Miniaturized Variants
Solid Phase Extraction (SPE) is a widely used and effective technique for the purification and concentration of β-agonists, including Mabuterol, from complex samples. websiteonline.cnnih.gov The principle of SPE is similar to liquid chromatography, involving the partitioning of analytes between a solid sorbent and a liquid phase. nih.gov The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. thermofisher.com
The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For β-agonists like Mabuterol, various sorbents have been investigated. A study comparing eleven different sorbents for the extraction of nine β2-agonists, including Mabuterol, from bovine urine found that mixed-phase cartridges, which combine multiple retention mechanisms (e.g., reversed-phase and ion exchange), provided effective clean-up. researchgate.net For example, a mixed-mode sorbent combining C8 (reversed-phase) and SCX (strong cation exchange) functionalities is often employed. researchgate.net In this scenario, after enzymatic hydrolysis to release conjugated forms of the analytes, the sample is loaded onto the SPE cartridge. nih.gov The cartridge retains Mabuterol through both hydrophobic and ionic interactions. Interferences are washed away, and the purified analyte is then eluted using a solvent, such as methanol containing acetic acid. nih.gov
| SPE Mechanism | Common Sorbents | Interaction Principle | Applicability to Mabuterol |
|---|---|---|---|
| Reversed Phase | Octadecyl (C18), Octyl (C8) | Hydrophobic interactions between the nonpolar sorbent and the analyte. | Effective for retaining the phenylethanolamine structure. researchgate.net |
| Ion Exchange | Propylbenzenesulphonic (SCX), Trimethylaminopropyl (SAX) | Electrostatic interactions between charged functional groups on the sorbent and the analyte. | SCX is highly effective as Mabuterol is protonated at acidic pH. researchgate.net |
| Mixed Mode | C8+SCX, C18+SCX+SAX | Combines multiple retention mechanisms (e.g., hydrophobic and ionic). | Offers high selectivity and clean-up efficiency for complex matrices. researchgate.net |
Miniaturized variants of SPE, such as solid-phase microextraction (SPME), have also been developed. nih.gov SPME is a solvent-free technique where a small amount of extracting phase on a solid support (e.g., a coated fiber) is exposed to the sample. nih.gov This approach minimizes solvent use and integrates sampling, extraction, and concentration into a single step. preprints.org
Dispersive Liquid-Liquid Microextraction (DLLME) and Related Techniques
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized liquid-phase extraction technique known for its simplicity, speed, low cost, and high enrichment factors. mdpi.commdpi.com It is based on the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into an aqueous sample. ua.esnih.gov This process creates a cloudy solution of fine droplets, providing a very large surface area for the rapid transfer of the analyte from the aqueous sample into the extraction solvent. mdpi.com After extraction, the phases are separated by centrifugation, and the sedimented phase containing the concentrated analyte is collected for analysis. nih.gov
The application of DLLME for the extraction of β-agonists like clenbuterol from urine samples has been demonstrated. nih.gov Key parameters that require optimization to achieve high extraction efficiency include the type and volume of both the extraction and disperser solvents, the pH of the sample, and the salt concentration of the aqueous phase. nih.govnih.gov For instance, in a modified DLLME method for clenbuterol, methyl tert-butyl ether was used as the dispersive solvent to improve the partitioning of the analyte into the extractant and aid in phase separation. nih.gov This technique is particularly suitable for analytes with some degree of polarity that can be challenging to extract effectively with traditional liquid-liquid extraction. nih.gov
Application of Nanomaterials (e.g., Carbon Nanotubes, Magnetic Nanoparticles) in Sample Clean-up
The unique properties of nanomaterials, such as high surface-area-to-volume ratio and ease of functionalization, have made them powerful tools in modern sample preparation. njit.edu
Carbon Nanotubes (CNTs) possess exceptional adsorption capabilities, particularly for molecules containing benzene rings, due to strong π-π interactions. nih.govarabjchem.org This makes them excellent sorbents for the solid-phase extraction of aromatic compounds like this compound. nih.gov CNTs can be used as packing material in SPE cartridges or in a dispersive format (dispersive solid-phase extraction, d-SPE), where the sorbent is mixed directly with the sample solution. arabjchem.orgresearchgate.net Their high surface area allows for efficient extraction and preconcentration of target analytes from various matrices. researchgate.net
Magnetic Nanoparticles (MNPs) are used as sorbents in a technique called magnetic solid-phase extraction (MSPE). mdpi.comresearchgate.net This approach utilizes MNPs, typically with an iron oxide core (e.g., Fe3O4), which can be coated and functionalized to selectively adsorb target analytes. nih.gov The key advantage of MSPE is the simple and rapid separation of the sorbent from the sample matrix using an external magnetic field, which eliminates the need for time-consuming centrifugation or filtration steps. mdpi.comnih.gov The MNPs are dispersed into the sample solution, where they bind to the analytes. After a short incubation period, a magnet is applied to collect the MNP-analyte complexes, the supernatant is discarded, and the analytes are then desorbed from the MNPs using a suitable elution solvent. researchgate.net This method is fast, efficient, and reduces the loss of sorbent material. nih.gov
| Nanomaterial | Technique | Key Advantages | Reference |
|---|---|---|---|
| Carbon Nanotubes (CNTs) | Solid Phase Extraction (SPE), Dispersive SPE | High surface area, strong adsorption capacity for aromatic compounds (π-π interactions), excellent thermal and chemical stability. | nih.govarabjchem.orgresearchgate.net |
| Magnetic Nanoparticles (MNPs) | Magnetic Solid Phase Extraction (MSPE) | Rapid and easy separation with an external magnet, eliminates need for centrifugation/filtration, high efficiency, can be easily functionalized for selectivity. | mdpi.comresearchgate.netnih.gov |
Emerging Research Directions and Future Outlook for R Mabuterol
Exploration of Novel Stereoselective Synthetic Pathways for Enhanced Scalability and Efficiency
The development of efficient and scalable methods for producing enantiomerically pure (R)-Mabuterol is a critical area of research. Traditional synthetic routes can be lengthy and may not be amenable to large-scale production. nih.govresearchgate.net Consequently, there is a growing interest in novel stereoselective synthetic pathways that offer improved efficiency and scalability.
Recent advances in asymmetric hydrogenation and the development of novel chiral catalysts also present exciting opportunities for the synthesis of this compound and other chiral amino alcohols. nih.govrsc.orgacs.org These methods can offer highly atom-economical and efficient routes to the desired enantiomer, reducing the need for costly and time-consuming chiral resolutions. The application of such modern synthetic strategies is crucial for making the production of this compound more cost-effective and environmentally friendly.
Key Synthetic Strategies for Chiral Amino Alcohols
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve high stereoselectivity. | High enantiomeric excess, milder reaction conditions, potential for scalability. |
| Asymmetric Hydrogenation | Utilizes chiral catalysts to selectively hydrogenate a prochiral substrate. | High atom economy, excellent enantioselectivity, potential for industrial application. |
| Catalytic Asymmetric Addition | Employs chiral catalysts to control the stereochemistry of bond formation. | Access to a wide range of chiral building blocks, high yields and enantioselectivities. |
Deeper Elucidation of Enantioselective Biotransformation Mechanisms and Metabolite Impact
Understanding how the body processes this compound is fundamental to optimizing its therapeutic use. Research into its enantioselective biotransformation aims to identify the specific metabolic pathways and enzymes involved in its breakdown and to characterize the pharmacological activity of its metabolites.
Studies on racemic mabuterol (B30384) have shown that it is metabolized through pathways such as oxidative deamination. nih.gov Furthermore, pharmacokinetic studies in rats have revealed that this compound has a significantly longer half-life and a higher area under the curve (AUC) compared to its (S)-enantiomer, indicating stereoselective metabolism. nih.gov The primary enzymes responsible for the metabolism of many drugs, including β2-agonists, are the cytochrome P450 (CYP) family. nih.goveurekaselect.commdpi.comnih.govclinpgx.org Future research will likely focus on identifying the specific CYP isoforms that preferentially metabolize this compound.
A study on the urinary metabolites of racemic mabuterol in rats identified several metabolites, with only one, M-1 (hydroxylation of the tert-butyl group), showing some pharmacological effects, although significantly less potent than the parent compound. nih.gov A deeper investigation into the metabolites of pure this compound is warranted to determine if they contribute to the therapeutic profile or have any off-target effects. This knowledge is crucial for a comprehensive understanding of the drug's in vivo behavior.
Pharmacokinetic Parameters of Mabuterol Enantiomers in Rats
| Enantiomer | Cmax (ng/mL) | tmax (h) | AUC (ng h/mL) | Half-life (h) |
|---|---|---|---|---|
| This compound | 266.8 | 5.3 | 5938.9 | 14.5 |
Integration of Advanced Computational Methods for Predictive Modeling of Drug-Receptor Interactions
Advanced computational methods are becoming indispensable tools in drug discovery and development, offering insights into the molecular interactions between a drug and its target. For this compound, these methods can be used to build predictive models of its binding to the β2-adrenergic receptor.
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with the receptor, revealing the key amino acid residues involved in binding and the conformational changes that lead to receptor activation. nih.govtandfonline.comfrontiersin.orgacs.orgacs.org These simulations can help to explain the high affinity and selectivity of this compound for the β2-adrenergic receptor. By understanding these interactions at an atomic level, it may be possible to design next-generation β2-agonists with improved properties.
In silico techniques can also be used to predict the binding affinity of this compound and its potential metabolites to the β2-adrenergic receptor and other off-target proteins. nih.govfrontiersin.orgnih.govarxiv.orgfrontiersin.org This can aid in the early identification of potential side effects and guide the development of safer and more effective therapeutic agents.
Investigation of this compound's Potential in Novel Preclinical Disease Models and Therapeutic Areas
While β2-agonists are well-established for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), there is growing interest in their potential for other therapeutic applications. wikipedia.orgpatsnap.comresearchgate.netatsjournals.orgnih.gov Future research on this compound will likely involve its investigation in a broader range of preclinical disease models.
Animal models of COPD are crucial for evaluating the efficacy of new treatments. nih.gov Investigating the effects of this compound in these models could provide valuable data on its potential to alleviate the symptoms and progression of this debilitating disease. Furthermore, β2-adrenergic receptors are known to play a role in metabolic processes, including glucose production and lipolysis. nih.govnih.govunav.edu Preclinical studies in models of metabolic disorders could uncover novel therapeutic uses for this compound. For example, recent research has highlighted the potential of combining certain investigational agents with GLP-1 receptor agonists in animal models of type 2 diabetes to improve metabolic outcomes. stocktitan.net
Application of Proteomics and Metabolomics to Understand its Biological Footprint in Research Systems
Proteomics and metabolomics are powerful 'omics' technologies that allow for the large-scale study of proteins and metabolites in a biological system. mdpi.comgenome.jpmdpi.com Applying these techniques to research systems treated with this compound can provide a comprehensive understanding of its biological footprint.
Proteomic analysis of cells or tissues exposed to this compound can identify changes in protein expression and signaling pathways that are modulated by the drug. nih.gov This can help to elucidate the downstream effects of β2-adrenergic receptor activation and may reveal novel mechanisms of action. For instance, proteomics could be used to study the impact of this compound on proteins involved in inflammation and airway remodeling in models of asthma and COPD. nih.gov
Metabolomics can be used to profile the changes in small molecule metabolites that occur in response to this compound treatment. This can provide insights into the drug's effects on cellular metabolism and may identify biomarkers of drug response. By integrating proteomics and metabolomics data, researchers can build a more complete picture of the systemic effects of this compound, paving the way for a more personalized and effective therapeutic approach.
Q & A
Q. What methodologies are recommended for synthesizing (R)-Mabuterol while ensuring enantiomeric purity?
Enantiomeric purity can be achieved using chiral chromatography (e.g., Chiralpak® AD-H column) with mobile phases optimized for resolution. Validate purity via -NMR nuclear Overhauser effect (NOE) experiments or single-crystal X-ray diffraction to confirm stereochemistry. Ensure reproducibility by fully documenting solvent ratios, temperature, and flow rates in the experimental section .
Q. Which in vitro and in vivo models are suitable for evaluating the β2-adrenergic receptor selectivity of this compound?
For in vitro studies, use transfected HEK-293 cells expressing human β2-adrenergic receptors, measuring cAMP production via ELISA. In vivo, employ guinea pig tracheal ring assays to assess bronchorelaxation. Include positive controls (e.g., salbutamol) and validate receptor specificity using knockout models or selective antagonists .
Q. How should researchers design stability studies for this compound under varying physiological conditions?
Conduct accelerated stability testing at pH 1.2 (simulating gastric fluid) and pH 7.4 (blood) using HPLC-UV to monitor degradation products. Include temperature-controlled (37°C) incubations over 24–72 hours. Report degradation kinetics using first-order models and validate with mass spectrometry for structural elucidation of byproducts .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure instrument precision limits significant figures (e.g., EC reported to one decimal place if instrumentation error is ±5%) .
Advanced Research Questions
Q. How can molecular docking studies clarify the enantiomer-specific binding affinity of this compound to β2-adrenergic receptors?
Use AutoDock Vina or Schrödinger Suite with high-resolution receptor structures (PDB: 2RH1). Apply induced-fit docking to account for side-chain flexibility. Validate predictions with alanine-scanning mutagenesis of key residues (e.g., Asp113, Asn312) and correlate with functional cAMP assays .
Q. What strategies resolve contradictions between in vitro receptor activation and in vivo pharmacokinetic profiles of this compound?
Implement physiologically based pharmacokinetic (PBPK) modeling to integrate hepatic metabolism (CYP3A4/5 involvement) and tissue distribution data. Cross-validate using microdialysis in target tissues (e.g., lung) to measure free drug concentrations. Address species differences via allometric scaling .
Q. How can researchers optimize cryo-EM workflows to study this compound’s interaction with G-protein-coupled receptors (GPCRs)?
** Purify β2-adrenergic receptors in nanodiscs to maintain native conformation. Use 300 kV cryo-EM with a K3 direct electron detector for sub-3Å resolution. Apply motion correction and Bayesian polishing in RELION. Validate density maps with molecular dynamics simulations .
Q. What advanced spectroscopic techniques differentiate this compound’s solid-state polymorphic forms?
Combine synchrotron X-ray powder diffraction (XRPD) with solid-state -NMR to characterize polymorphs. Use differential scanning calorimetry (DSC) to assess thermal transitions. Apply density functional theory (DFT) to predict vibrational spectra (IR/Raman) for form identification .
Methodological & Ethical Considerations
Q. How should researchers address batch-to-batch variability in this compound samples during preclinical trials?
Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric excess (>99%) and particle size distribution. Use multivariate analysis (PLS regression) to link synthesis parameters (e.g., catalyst loading) to CQAs .
Q. What ethical guidelines govern the use of animal models in this compound toxicity studies?
Adhere to ARRIVE 2.0 guidelines: justify sample sizes via power analysis, report humane endpoints (e.g., respiratory distress scoring), and obtain IACUC approval. Share raw histopathology data in repositories like Figshare to enable independent verification .
Data Reproducibility & Reporting
Q. How can researchers ensure reproducibility in chiral separation protocols for this compound?
Publish detailed HPLC conditions: column lot number, mobile phase composition (e.g., n-hexane:isopropanol 85:15 v/v), and retention times. Include system suitability tests (e.g., resolution ≥2.0 between enantiomers). Deposit raw chromatograms in supplementary materials .
Q. What meta-analysis frameworks are suitable for reconciling conflicting efficacy data across this compound studies?
Apply PRISMA guidelines: extract data from ≥5 independent studies, assess bias via Cochrane ROB tool, and use random-effects models in RevMan. Report heterogeneity (I statistic) and perform subgroup analysis by dosage or model type .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
